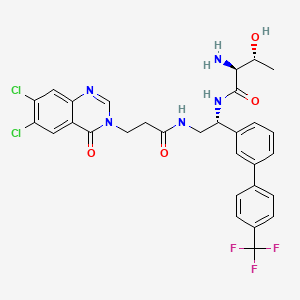

Antibacterial agent 92

Description

Properties

Molecular Formula |

C30H28Cl2F3N5O4 |

|---|---|

Molecular Weight |

650.5 g/mol |

IUPAC Name |

(2S,3R)-2-amino-N-[(1R)-2-[3-(6,7-dichloro-4-oxoquinazolin-3-yl)propanoylamino]-1-[3-[4-(trifluoromethyl)phenyl]phenyl]ethyl]-3-hydroxybutanamide |

InChI |

InChI=1S/C30H28Cl2F3N5O4/c1-16(41)27(36)28(43)39-25(19-4-2-3-18(11-19)17-5-7-20(8-6-17)30(33,34)35)14-37-26(42)9-10-40-15-38-24-13-23(32)22(31)12-21(24)29(40)44/h2-8,11-13,15-16,25,27,41H,9-10,14,36H2,1H3,(H,37,42)(H,39,43)/t16-,25+,27+/m1/s1 |

InChI Key |

MITSAJKYFZWXSM-YDZMPMGISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action of Antibacterial Agent M-92 (Component VA-2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for the antibacterial agent M-92, focusing on its active quinoid component, VA-2. M-92 is an antibiotic produced by the microorganism Micromonospora.[1] The primary antibacterial activity of M-92 is attributed to VA-2, which exerts its effects through the inhibition of critical biosynthetic pathways and the induction of DNA damage in susceptible bacteria, such as Staphylococcus aureus.[1]

Overview of Antibacterial Activity

Component VA-2 of antibiotic M-92 is a potent inhibitor of bacterial growth, primarily targeting DNA synthesis.[1] Its mechanism is characterized by the rapid cessation of DNA replication, followed by the inhibition of RNA and protein synthesis.[1] Furthermore, VA-2 directly damages bacterial DNA, leading to its degradation.[1]

Hierarchical Inhibition of Macromolecular Synthesis

Experimental evidence suggests a clear hierarchy in the inhibitory effects of VA-2 on essential cellular processes. The immediate and primary target is DNA synthesis, with subsequent effects on other macromolecular synthesis pathways.

Table 1: Summary of VA-2 Effects on Macromolecular Synthesis in S. aureus [1]

| Macromolecular Synthesis | Observed Effect | Onset of Inhibition |

| DNA Synthesis | Immediate and strong inhibition | Immediate |

| RNA Synthesis | Significant inhibition | Delayed |

| Protein Synthesis | Significant inhibition | Delayed |

| Peptidoglycan Synthesis | Minor reduction | Delayed |

Induction of DNA Degradation

A key aspect of VA-2's mechanism is its ability to induce the degradation of existing bacterial DNA. This was observed in experiments where S. aureus cells with pre-labelled DNA were exposed to the agent, resulting in the breakdown of the labeled DNA.[1]

Inhibition of DNA Polymerase and DNA Cleavage

In vitro studies have further elucidated the mechanism by which VA-2 disrupts DNA integrity.

-

Inhibition of DNA Polymerase: VA-2 has been shown to inhibit the DNA-dependent DNA polymerase reaction. This inhibition can be partially reversed by increasing the concentration of the template DNA, suggesting a competitive or template-associated mode of inhibition.[1]

-

Direct DNA Cleavage: Agarose gel electrophoresis has demonstrated that VA-2 can directly cleave plasmid DNA (PM2 cccDNA). At low concentrations, it primarily induces single-strand breaks (nicking), converting covalently closed circular DNA (cccDNA) to open circular DNA (ocDNA). At higher concentrations, it leads to double-strand breaks, resulting in the formation of linear DNA.[1] This cleavage activity is enhanced by the presence of reducing agents like 2-mercaptoethanol or sodium borohydride and occurs even at low temperatures (0°C).[1]

Table 2: Concentration-Dependent DNA Cleavage by VA-2 [1]

| VA-2 Concentration | Primary DNA Form Observed | Type of Cleavage |

| Low (0.2 µg/ml) | ocDNA | Single-strand breaks |

| High (2.0 and 20 µg/ml) | ocDNA and linear DNA | Single and double-strand breaks |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of VA-2.

Protocol 1: Macromolecular Synthesis Inhibition Assay

This protocol is designed to determine the effect of an antibacterial agent on the synthesis of DNA, RNA, protein, and peptidoglycan in bacterial cells.

-

Bacterial Culture: Grow Staphylococcus aureus to the mid-logarithmic phase in a suitable broth medium.

-

Aliquoting: Distribute equal volumes of the bacterial culture into separate tubes.

-

Addition of Agent: Add VA-2 at its minimum inhibitory concentration (MIC) to the experimental tubes. Include a control tube with no agent.

-

Radiolabeling: To each tube, add a specific radioisotope-labeled precursor for the macromolecule of interest:

-

DNA Synthesis: [¹⁴C]thymidine

-

RNA Synthesis: [¹⁴C]uracil

-

Protein Synthesis: [¹⁴C]leucine

-

Peptidoglycan Synthesis: [¹⁴C]N-acetylglucosamine

-

-

Incubation: Incubate all tubes at 37°C.

-

Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots from each tube.

-

Precipitation: Precipitate the macromolecules by adding cold trichloroacetic acid (TCA).

-

Filtration: Collect the precipitate on a glass fiber filter.

-

Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabel.

-

Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the incorporated radioactivity over time for both control and treated samples to determine the rate of synthesis.

Protocol 2: DNA Degradation Assay

This protocol assesses the ability of an antibacterial agent to induce the degradation of pre-existing bacterial DNA.

-

DNA Labeling: Grow S. aureus in a medium containing [¹⁴C]thymidine for several generations to uniformly label the DNA.

-

Cell Washing: Harvest the cells and wash them with a fresh, non-radioactive medium to remove unincorporated [¹⁴C]thymidine.

-

Resuspension: Resuspend the cells in a fresh medium.

-

Treatment: Add VA-2 to the cell suspension.

-

Incubation: Incubate the mixture at 37°C.

-

Sampling: At different time intervals, take aliquots and separate the cells from the supernatant by centrifugation.

-

Measurement of Degradation: Measure the radioactivity in the acid-soluble fraction of the supernatant, which represents degraded DNA fragments.

Protocol 3: In Vitro DNA Polymerase Inhibition Assay

This protocol evaluates the direct inhibitory effect of a compound on DNA polymerase activity.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl)

-

Divalent cations (e.g., MgCl₂)

-

Deoxynucleoside triphosphates (dNTPs), including one radiolabeled dNTP (e.g., [³H]dTTP)

-

Template DNA (e.g., calf thymus DNA)

-

DNA Polymerase I (from E. coli)

-

-

Inhibitor Addition: Add varying concentrations of VA-2 to the reaction tubes. Include a no-inhibitor control.

-

Initiation: Start the reaction by adding the enzyme.

-

Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

Termination: Stop the reaction by adding a chelating agent (e.g., EDTA) and placing the tubes on ice.

-

Quantification: Spot the reaction mixture onto filter paper, wash with cold TCA to precipitate the newly synthesized DNA, and measure the incorporated radioactivity using a scintillation counter.

Protocol 4: Plasmid DNA Cleavage Assay

This protocol visualizes the cleavage of plasmid DNA by an antibacterial agent.

-

Reaction Setup: In microcentrifuge tubes, combine:

-

Purified supercoiled plasmid DNA (e.g., PM2 cccDNA)

-

Buffer

-

Varying concentrations of VA-2

-

Optional: A reducing agent (e.g., 2-mercaptoethanol)

-

-

Incubation: Incubate the reactions at a specified temperature (e.g., 37°C or 0°C) for a set time.

-

Loading Dye: Add a loading dye to each reaction.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Electrophoresis: Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualization: Visualize the DNA bands under UV light and document the results. The different forms of plasmid DNA (supercoiled, open circular, and linear) will migrate at different rates.

Visualizations

Signaling Pathways and Mechanisms

Caption: Proposed mechanism of action of VA-2 in S. aureus.

Experimental Workflow

Caption: Workflow for elucidating the mechanism of action of VA-2.

References

Technical Guide: Spectrum of Activity of Ciprofloxacin (as a proxy for Antibacterial Agent 92)

An in-depth analysis of the available scientific literature reveals no specific entity designated as "Antibacterial agent 92." This nomenclature does not correspond to any known antibacterial compound in publicly accessible databases or research publications. It is possible that "this compound" represents a proprietary, pre-clinical, or otherwise non-publicly disclosed compound.

Consequently, a detailed technical guide on its spectrum of activity, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be generated at this time due to the absence of foundational information.

To fulfill the structural and content requirements of the user's request, a well-characterized antibacterial agent, Ciprofloxacin, will be used as a representative example. The following guide is based on established data for Ciprofloxacin and serves as a template for how such a document would be constructed for "this compound," should data become available.

This technical guide provides an in-depth overview of the spectrum of activity, mechanisms of action, and experimental methodologies related to the fluoroquinolone antibacterial agent, Ciprofloxacin.

Spectrum of Activity

Ciprofloxacin exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy is concentration-dependent. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.

| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.008 | 0.015 |

| Pseudomonas aeruginosa | ATCC 27853 | 0.25 | 1 |

| Staphylococcus aureus | ATCC 29213 | 0.25 | 0.5 |

| Streptococcus pneumoniae | ATCC 49619 | 1 | 2 |

| Haemophilus influenzae | ATCC 49247 | 0.008 | 0.015 |

| Klebsiella pneumoniae | ATCC 700603 | 0.06 | 0.125 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively. These values can vary depending on the specific strains and testing conditions.

Mechanism of Action

Ciprofloxacin's primary mechanism of action involves the inhibition of two key bacterial enzymes essential for DNA replication, transcription, repair, and recombination: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

-

In Gram-negative bacteria: The primary target is DNA gyrase.

-

In Gram-positive bacteria: The primary target is topoisomerase IV.

Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Experimental Protocols

The following are standardized protocols for determining the in vitro activity of antibacterial agents like Ciprofloxacin.

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Resistance Mechanisms

Bacterial resistance to Ciprofloxacin can emerge through several mechanisms:

-

Target Modification: Chromosomal mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).

-

Reduced Permeability: Alterations in the bacterial outer membrane, such as changes in porin channels, reduce the influx of the drug.

-

Efflux Pumps: Active transport systems that pump the drug out of the bacterial cell.

Disclaimer: This document uses Ciprofloxacin as a representative example to illustrate the requested format and content. The data and pathways described are specific to Ciprofloxacin and should not be attributed to any compound known as "this compound."

An In-depth Technical Guide to Antibacterial Agent TNP-2092: A Dual-Acting Inhibitor Targeting Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNP-2092 is a novel, first-in-class antibacterial agent demonstrating potent activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains. This document provides a comprehensive technical overview of TNP-2092, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. TNP-2092 is a rifamycin-quinolone hybrid that exhibits a dual mechanism of action by simultaneously inhibiting three essential bacterial enzymes: RNA polymerase (RNAP), DNA gyrase, and topoisomerase IV.[1][2] This multi-targeted approach contributes to its potent bactericidal activity and a low propensity for resistance development.[1] Preclinical data highlight its potential as a promising therapeutic candidate for challenging Gram-positive infections.

Core Mechanism of Action

TNP-2092's innovative design as a rifamycin-quinolone conjugate allows it to engage multiple intracellular targets critical for bacterial survival. The rifamycin component targets the β-subunit of the bacterial RNA polymerase, thereby inhibiting transcription. The quinolone pharmacophore targets two essential type II topoisomerases: DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and segregation. By inhibiting these three enzymes simultaneously, TNP-2092 disrupts fundamental cellular processes, leading to bacterial cell death.[1][2]

Figure 1: Dual-action mechanism of TNP-2092.

Quantitative Efficacy Data

The in vitro potency of TNP-2092 has been evaluated against a range of clinically relevant Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for TNP-2092 and comparator agents.

Table 1: In Vitro Activity of TNP-2092 Against Staphylococci

| Organism (n) | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | TNP-2092 | ≤0.0075 | 0.015 |

| Rifampin | 0.015 | 0.015 | |

| Ciprofloxacin | 0.25 | 1 | |

| Staphylococcus epidermidis | TNP-2092 | ≤0.0075 | 0.015 |

| Rifampin | 0.015 | >4 | |

| Ciprofloxacin | 0.25 | 16 |

Data adapted from studies on periprosthetic joint infection-associated staphylococci.[3][4]

Table 2: In Vitro Activity of TNP-2092 Against Streptococci

| Organism (n) | Drug | MIC₉₀ (µg/mL) |

| Streptococcus pyogenes | TNP-2092 | 0.12 |

| Rifampin | 0.12 | |

| Ciprofloxacin | 1 | |

| Streptococcus agalactiae | TNP-2092 | 0.25 |

| Rifampin | 0.25 | |

| Ciprofloxacin | 2 | |

| Streptococcus pneumoniae | TNP-2092 | 0.12 |

| Rifampin | 0.12 | |

| Ciprofloxacin | 2 |

Data derived from preclinical characterization studies.[5]

Detailed Experimental Protocols

The following protocols are based on established methodologies and are suitable for the evaluation of TNP-2092.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[6]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of TNP-2092 in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted TNP-2092 with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is defined as the lowest concentration of TNP-2092 that completely inhibits visible growth of the organism as detected by the unaided eye.

RNA Polymerase (RNAP) Inhibition Assay

This is a cell-free assay to determine the inhibitory activity of TNP-2092 against bacterial RNA polymerase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer, purified bacterial RNA polymerase, a DNA template (e.g., a plasmid containing a suitable promoter), and ribonucleotide triphosphates (rNTPs), one of which is labeled (e.g., [α-³²P]UTP).

-

Inhibition Assay: Add varying concentrations of TNP-2092 or a control inhibitor (e.g., rifampin) to the reaction mixture. Initiate the transcription reaction by adding the DNA template.

-

Incubation: Incubate the reaction at 37°C for a specified period (e.g., 10-30 minutes).

-

Termination and Analysis: Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide). Analyze the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis followed by autoradiography.

-

Quantification: Quantify the amount of transcript produced in the presence of different concentrations of TNP-2092 to determine the IC₅₀ value.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the inhibition of the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV.[7]

-

DNA Gyrase Supercoiling Assay:

-

Reaction Setup: Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and purified DNA gyrase.

-

Inhibition: Add varying concentrations of TNP-2092 or a known quinolone inhibitor (e.g., ciprofloxacin).

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

-

-

Topoisomerase IV Decatenation Assay:

-

Reaction Setup: Prepare a reaction mixture containing assay buffer, catenated kinetoplast DNA (kDNA), ATP, and purified topoisomerase IV.

-

Inhibition: Add varying concentrations of TNP-2092 or a known quinolone inhibitor.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Inhibition of decatenation is observed as the persistence of the high-molecular-weight catenated DNA network at the origin of the gel.

-

Preclinical Evaluation Workflow

The preclinical assessment of a dual-acting antibacterial agent like TNP-2092 follows a structured workflow to characterize its activity and safety profile.

Figure 2: Preclinical evaluation workflow for TNP-2092.

Conclusion

TNP-2092 represents a significant advancement in the development of new antibacterial agents against Gram-positive pathogens. Its dual-acting, multi-targeting mechanism of action provides a powerful tool to combat bacterial infections and mitigate the emergence of resistance. The potent in vitro activity, demonstrated by low MIC values against a range of clinically important bacteria, underscores its therapeutic potential. Further clinical development is warranted to fully elucidate the safety and efficacy of TNP-2092 in treating complex Gram-positive infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro activity of TNP-2092 against periprosthetic joint infection-associated staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on a Novel Antibacterial Agent and Strategies Against Gram-negative Bacteria

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a significant and escalating threat to global public health. The medical community is in urgent need of novel antibacterial agents with new mechanisms of action to combat these challenging pathogens. This technical guide provides an overview of a specific investigational compound, "Antibacterial agent 92," and situates it within the broader context of developing new therapies for Gram-negative infections. While detailed public data on "this compound" is limited, this document consolidates the available information and presents it alongside established methodologies and data for other novel agents, offering a valuable resource for researchers, scientists, and drug development professionals.

"this compound": A Profile

Initial findings identify "this compound" as a compound with a molecular formula of C30H28Cl2F3N5O4 and a molecular weight of 650.48.[1] Its primary mechanism of action is reported to be the inhibition of aminoacyl-tRNA synthetase (aaRS) in Salmonella, with a specific half-maximal inhibitory concentration (IC50) of 0.58 µM for Salmonella enterica Threonyl-tRNA synthetase (SeThrRS).[1] This targeted action suggests a promising avenue for development, as aaRS are essential enzymes for bacterial protein synthesis.

Quantitative Data on Novel Antibacterial Agents

To provide a comparative landscape, the following table summarizes the in vitro activity of several recently developed antibacterial agents against a range of common Gram-negative pathogens. This data is essential for understanding the potential spectrum of activity and potency of new compounds.

| Antibacterial Agent | Organism | MIC Range (µg/mL) | Reference |

| Cefiderocol | E. coli | 0.06 - 4 | [2] |

| Cefiderocol | K. pneumoniae | 0.12 - 8 | [2] |

| Cefiderocol | P. aeruginosa | 0.06 - 4 | [2] |

| Cefiderocol | A. baumannii | 0.12 - 16 | [2] |

| Imipenem-Relebactam | E. coli | ≤0.5 - >32 | [3] |

| Imipenem-Relebactam | K. pneumoniae | ≤0.5 - >32 | [3] |

| Imipenem-Relebactam | P. aeruginosa | 1 - >32 | [3] |

| Meropenem-Vaborbactam | E. coli | ≤0.5 - >64 | [3] |

| Meropenem-Vaborbactam | K. pneumoniae | ≤0.5 - >64 | [3] |

| Eravacycline | A. baumannii | 0.25 - 2 | [4] |

| Eravacycline | E. coli | 0.12 - 1 | [4] |

| Omadacycline | Gram-negative bacteria | Broad-spectrum activity | [3][5] |

| Plazomicin | Gram-negative bacteria | Broad-spectrum activity | [3][5] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the evaluation of new antibacterial agents. Below are methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

1. Preparation of Inoculum:

- Select 3-5 well-isolated colonies of the test organism from an agar plate.

- Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).

- Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

- Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

- Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Broth Microdilution Method:

- Dispense 50 µL of sterile Mueller-Hinton Broth into each well of a 96-well microtiter plate.

- Prepare a stock solution of the antibacterial agent at a concentration at least 10 times the highest concentration to be tested.

- Add 50 µL of the antibacterial agent stock solution to the first well, creating a 1:2 dilution.

- Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

- Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and the desired final inoculum concentration.

- Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

- Incubate the plate at 35-37°C for 16-20 hours in ambient air.

- The MIC is the lowest concentration of the agent at which there is no visible growth.

Visualizations

Experimental Workflow for Antibacterial Agent Screening

References

Initial Characterization of Antibacterial Agent 92: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the initial characterization of the novel antibacterial agent, designated 92. It outlines the agent's preliminary antibacterial spectrum, its proposed mechanism of action, and the detailed experimental protocols used for its initial evaluation.

Antibacterial Activity Profile

Antibacterial agent 92 demonstrates potent activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for several key pathogens.[1][2] The results of the broth microdilution susceptibility assays are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 0.25 |

| Escherichia coli (ATCC 25922) | Gram-negative | 2 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8 |

Proposed Mechanism of Action: DNA Gyrase Inhibition

Initial mechanistic studies suggest that this compound targets bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[3] This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication. By inhibiting the supercoiling activity of DNA gyrase, Agent 92 effectively halts bacterial proliferation. The agent's inhibitory activity was quantified in an in vitro DNA supercoiling assay.

Table 2: DNA Gyrase Supercoiling Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound | E. coli DNA Gyrase | 0.8 |

| Ciprofloxacin (Control) | E. coli DNA Gyrase | 0.5 |

The proposed signaling pathway illustrates the critical role of DNA gyrase in the bacterial cell and the point of intervention for Agent 92.

Caption: Proposed mechanism of action for this compound.

Selectivity Profile: Mammalian Cell Cytotoxicity

To assess the potential for host cell toxicity, a critical early step in drug discovery, Agent 92 was evaluated against a human liver cell line (HepG2).[4][5] Cytotoxicity was measured using an MTT assay, which determines cell viability based on metabolic activity.[6]

Table 3: Cytotoxicity against Mammalian Cells

| Cell Line | Compound | CC₅₀ (µM) |

| HepG2 | This compound | > 100 |

| Doxorubicin (Control) | HepG2 | 1.2 |

The high CC₅₀ value suggests that this compound has a favorable selectivity profile, with low toxicity towards mammalian cells at concentrations well above its effective antibacterial range.

Experimental Workflow

The initial characterization of this compound followed a structured workflow, beginning with primary screening for antibacterial activity, followed by mechanism of action studies and an initial safety assessment.

Caption: Workflow for the initial characterization of new antibacterial agents.

Appendix: Detailed Experimental Protocols

A. Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the broth microdilution method.[7][8]

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.[1]

-

Compound Dilution: this compound is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The plate includes a positive control (bacteria without compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.[1]

-

MIC Determination: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth (turbidity).[2]

B. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[9]

-

Reaction Setup: The reaction mixture contains relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin, pH 7.5).

-

Compound Addition: Various concentrations of this compound are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.

-

Incubation: The reactions are incubated at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

-

Reaction Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.[10] The DNA samples are then analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA migrate differently, allowing for the visualization of inhibition.

-

IC₅₀ Calculation: The intensity of the supercoiled DNA band is quantified, and the IC₅₀ value is calculated as the concentration of the agent that causes a 50% reduction in supercoiling activity compared to the control.

C. Mammalian Cell Cytotoxicity (MTT) Assay

This colorimetric assay assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[6]

-

Cell Seeding: HepG2 cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells per well and incubated at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with untreated cells are also included. The cells are then incubated for another 24 hours.[4]

-

MTT Addition and Incubation: An MTT solution is added to each well, and the plate is incubated for 4 hours. During this time, viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[6]

-

CC₅₀ Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The CC₅₀ value, the concentration at which 50% of the cells are no longer viable, is determined from the dose-response curve.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]

- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 4. Mammalian cell cytotoxicity assays [bio-protocol.org]

- 5. Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius | PLOS One [journals.plos.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. protocols.io [protocols.io]

- 8. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dual-Acting Antibacterial Agent TNP-2092

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

TNP-2092, also known as Rifaquizinone or CBR-2092, is a novel, investigational dual-acting antibacterial agent engineered to combat persistent bacterial infections, including those forming biofilms. This hybrid molecule covalently links a rifamycin pharmacophore with a quinolizinone pharmacophore, resulting in a potent agent with a multi-targeted mechanism of action and a low propensity for resistance development. This document provides a comprehensive technical overview of TNP-2092, including its molecular structure, physicochemical properties, antibacterial activity, mechanism of action, and relevant experimental methodologies.

Molecular Structure and Physicochemical Properties

TNP-2092 is a semi-synthetic hybrid antibiotic. Its structure combines the rifamycin SV core with a 4H-4-oxo-quinolizine pharmacophore through a covalent linker.[1][2][3] This design leverages the potent antibacterial activities of both parent classes while aiming to overcome resistance mechanisms.[4]

Table 1: Physicochemical Properties of TNP-2092

| Property | Value | Reference |

| Chemical Formula | C₆₅H₈₁FN₆O₁₅ | [5][6] |

| Molecular Weight | 1205.37 g/mol | [5] |

| CAS Number | 922717-97-3 | [5][6] |

| Synonyms | Rifaquizinone, CBR-2092 | [5][6] |

Antibacterial Properties and Spectrum of Activity

TNP-2092 exhibits potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and strains resistant to rifampin or quinolones.[2][4] It is particularly effective against staphylococci and streptococci associated with periprosthetic joint infections (PJI).[1][7] The agent also shows significant activity against Helicobacter pylori.[3][8]

Quantitative Antibacterial Activity Data

The following tables summarize the in vitro activity of TNP-2092 against various bacterial isolates.

Table 2: In Vitro Activity of TNP-2092 against Periprosthetic Joint Infection-Associated Staphylococci [1][7]

| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) | MBBC₅₀ (µg/mL) | MBBC₉₀ (µg/mL) |

| Staphylococcus aureus (40) | ≤0.0075 | 0.015 | 0.5 | 4 | 0.5 | 2 |

| Staphylococcus epidermidis (40) | ≤0.0075 | 0.015 | 0.015 | 0.125 | 0.06 | 0.25 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBBC: Minimum Biofilm Bactericidal Concentration.

Table 3: In Vitro Activity of TNP-2092 against Staphylococci and Streptococci Clinical Isolates [4]

| Organism | MIC₉₀ (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | 0.015 |

| Methicillin-Resistant S. aureus (MRSA) | 0.015 |

| Methicillin-Susceptible S. epidermidis (MSSE) | 0.008 |

| Methicillin-Resistant S. epidermidis (MRSE) | 0.5 |

| Streptococcus pyogenes | 0.12 |

| Streptococcus agalactiae | 0.25 |

| Streptococcus pneumoniae | 0.12 |

Mechanism of Action

TNP-2092 employs a multi-targeted approach to exert its antibacterial effects, simultaneously inhibiting three essential bacterial enzymes: RNA polymerase (RNAP), DNA gyrase, and DNA topoisomerase IV.[2][9][10] This dual-action mechanism is a key strategy to reduce the frequency of resistance development.[4]

-

RNA Polymerase Inhibition : The rifamycin component of TNP-2092 inhibits bacterial DNA transcription into mRNA.[4]

-

DNA Gyrase and Topoisomerase IV Inhibition : The quinolizinone moiety targets two type II topoisomerases, DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, repair, and segregation.[11][12][13] Inhibition of these enzymes leads to disruptions in DNA synthesis.[4]

Metabolic labeling experiments have shown that TNP-2092 has a primary effect on de novo RNA synthesis, with subsequent secondary effects on DNA, protein, and cell wall synthesis.[4]

Caption: Mechanism of action of TNP-2092.

Experimental Protocols

The following sections outline the methodologies used in the evaluation of TNP-2092, as described in the cited literature.

Synthesis of TNP-2092

The synthesis of TNP-2092 is a multi-step process involving the preparation of a linker group, a quinolizinone core, and subsequent coupling with a rifamycin core.[4]

Workflow for TNP-2092 Synthesis:

Caption: Generalized synthesis workflow for TNP-2092.

In Vitro Antibacterial Activity Assays

The MICs of TNP-2092 against various bacterial isolates are determined using standard methods such as broth microdilution or agar dilution, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][7]

Protocol Outline (Agar Dilution for H. pylori) [3]

-

Media Preparation : Prepare Mueller-Hinton agar supplemented with 5% sheep blood.

-

Drug Dilution : A two-fold serial dilution of TNP-2092 is prepared and added to the molten agar.

-

Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation : Inoculate the agar plates containing the different drug concentrations with the bacterial suspension.

-

Incubation : Incubate the plates under microaerophilic conditions at 37°C for 72 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Time-kill assays are performed to assess the bactericidal activity of TNP-2092 over time.[3][14][15]

Protocol Outline [3]

-

Inoculum Preparation : A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 10⁶ CFU/mL in a suitable broth medium.

-

Drug Exposure : TNP-2092 is added at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without the drug is included.

-

Incubation and Sampling : The cultures are incubated at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Viable Cell Counting : Serial dilutions of the samples are plated on appropriate agar plates.

-

Data Analysis : The number of colony-forming units (CFU/mL) is determined after incubation. The results are plotted as log₁₀ CFU/mL versus time.

Mechanism of Action Studies

The inhibitory activity of TNP-2092 against RNA polymerase, DNA gyrase, and topoisomerase IV is determined using purified enzymes in biochemical assays.[4] The IC₅₀ value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity, is typically measured. For example, Rifaquizinone (TNP-2092) has been shown to inhibit wild-type S. aureus RNA polymerase with an IC₅₀ of 34 nM.[5]

These experiments are conducted to determine the primary cellular processes affected by the antibacterial agent.[4]

Conceptual Workflow:

Caption: Conceptual workflow for metabolic labeling experiments.

Conclusion

TNP-2092 is a promising dual-acting antibacterial agent with potent activity against clinically relevant Gram-positive pathogens and a multi-targeted mechanism that is designed to limit the development of resistance. Its efficacy against biofilm-associated bacteria makes it a strong candidate for the treatment of persistent infections such as PJI. Further clinical development will be crucial to fully elucidate its therapeutic potential.

References

- 1. In vitro activity of TNP-2092 against periprosthetic joint infection-associated staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In-vitro characterisation of a novel antimicrobial agent, TNP-2092, against Helicobacter pylori clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rifaquizinone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. actascientific.com [actascientific.com]

Unveiling the Therapeutic Potential of Antibacterial Agent 92: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 92 has been identified as a potent inhibitor of bacterial protein synthesis, targeting a crucial enzyme in the aminoacyl-tRNA synthetase (aaRS) family. This technical guide provides a comprehensive overview of the known therapeutic targets and mechanism of action of this compound. It includes available quantitative data, a detailed potential experimental protocol for target inhibition, and visualizations of the relevant biological pathway and experimental workflow to support further research and development efforts.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has spurred the search for novel antibacterial agents that act on underexploited bacterial targets. Aminoacyl-tRNA synthetases (aaRS) are essential enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein biosynthesis.[1][2] The significant structural differences between bacterial and eukaryotic aaRS make them attractive targets for the development of selective antibacterial agents.[1] this compound has emerged as a specific inhibitor of this enzyme class, demonstrating potent activity against a key bacterial pathogen.

Core Compound Information

This compound is a specific chemical entity with the following properties:

| Property | Value |

| Molecular Formula | C30H28Cl2F3N5O4 |

| Molecular Weight | 650.48 g/mol |

| Mechanism of Action | Triple-site aminoacyl-tRNA synthetase (aaRS) inhibitor |

Therapeutic Target and Mechanism of Action

The primary therapeutic target of this compound is the threonyl-tRNA synthetase (ThrRS) . This enzyme catalyzes the attachment of the amino acid threonine to its corresponding tRNA (tRNAThr). By inhibiting ThrRS, this compound effectively blocks the supply of correctly charged tRNAThr to the ribosome. This leads to a halt in protein synthesis, as the ribosome cannot incorporate threonine into the growing polypeptide chain, ultimately resulting in bacterial growth arrest and cell death.[1][2]

The inhibition of any aminoacyl-tRNA synthetase leads to an accumulation of uncharged tRNAs, which stalls the ribosome during the elongation phase of protein synthesis.[1] This disruption of a fundamental cellular process makes aaRS enzymes potent targets for antibacterial intervention.

Signaling Pathway: Bacterial Protein Synthesis

The following diagram illustrates the central role of aminoacyl-tRNA synthetases in the bacterial protein synthesis pathway and the point of inhibition by agents like this compound.

Quantitative Data

The known quantitative efficacy of this compound is summarized in the table below. To date, publicly available data is limited to its in-vitro activity against the threonyl-tRNA synthetase from Salmonella enterica.

| Target Enzyme | Organism | Assay Type | Value | Reference |

| Threonyl-tRNA Synthetase (SeThrRS) | Salmonella enterica | IC50 | 0.58 µM | [3] |

Further research is required to determine the Minimum Inhibitory Concentrations (MICs) of this compound against a broader panel of pathogenic bacteria to fully characterize its spectrum of activity.

Experimental Protocols

The following section details a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against threonyl-tRNA synthetase. This method is based on standard assays for aminoacyl-tRNA synthetase activity.

IC50 Determination for ThrRS Inhibition

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of threonyl-tRNA synthetase.

Principle: The assay measures the ATP-PPi exchange reaction, which is the first step of amino acid activation catalyzed by the synthetase. The rate of this reaction is determined by quantifying the amount of radiolabeled ATP incorporated into pyrophosphate (PPi).

Materials:

-

Purified recombinant threonyl-tRNA synthetase (e.g., from S. enterica)

-

L-Threonine

-

ATP (Adenosine triphosphate)

-

[32P]Pyrophosphate ([32P]PPi)

-

Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

Activated charcoal

-

TCA (Trichloroacetic acid)

-

Scintillation fluid

-

Scintillation counter

-

Microcentrifuge tubes

-

Filter paper discs

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO), and then dilute further into the reaction buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing reaction buffer, L-threonine, ATP, and [32P]PPi.

-

Enzyme Addition: Add the purified ThrRS enzyme to the reaction mixture.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the serially diluted this compound or solvent control to the reaction mixtures.

-

Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.

-

Quenching the Reaction: Stop the reaction by adding a solution of activated charcoal in TCA. The charcoal binds the unreacted radiolabeled ATP.

-

Separation: Pellet the charcoal by centrifugation. The supernatant, containing the [32P]PPi incorporated into ATP, is collected.

-

Quantification: The radioactivity in the supernatant is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the solvent control. The IC50 value is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel antibiotics targeting bacterial threonyl-tRNA synthetase. Its potent in-vitro activity against S. enterica ThrRS warrants further investigation. Future research should focus on:

-

Spectrum of Activity: Determining the MIC values against a wide range of clinically relevant Gram-positive and Gram-negative bacteria.

-

Selectivity: Assessing the inhibitory activity against human mitochondrial and cytoplasmic ThrRS to determine its therapeutic window.

-

Mechanism of Resistance: Investigating the potential for resistance development in target bacteria.

-

In-vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of bacterial infection.

A comprehensive understanding of these aspects will be crucial for the progression of this compound as a potential clinical candidate in the fight against bacterial infections.

References

An In-depth Technical Guide to Antibacterial Agent 92 and Microbial Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 92 is a novel synthetic compound identified as a potent inhibitor of bacterial threonyl-tRNA synthetase (ThrRS). This technical guide provides a comprehensive overview of its mechanism of action, potential spectrum of activity, and the critical issue of microbial resistance. The document details experimental protocols for the evaluation of this and similar antibacterial agents and employs visualizations to illustrate key pathways and workflows. Due to the limited publicly available data on this compound, this guide combines specific information on the compound with established methodologies and general principles applicable to aminoacyl-tRNA synthetase (aaRS) inhibitors.

Introduction to this compound

This compound is a small molecule inhibitor targeting a crucial enzyme in bacterial protein synthesis, the aminoacyl-tRNA synthetases (aaRS).[1] Specifically, it has been identified as a triple-site inhibitor of Salmonella enterica threonyl-tRNA synthetase (SeThrRS).[2][3] Its chemical formula is C30H28Cl2F3N5O4.[4] The inhibition of aaRS enzymes disrupts the correct charging of transfer RNA (tRNA) with its cognate amino acid, leading to a cessation of protein synthesis and ultimately bacterial cell death.[5] This mechanism of action makes aaRSs attractive targets for the development of new antibacterial drugs.[5]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and further chemical modification.

| Property | Value | Source |

| Molecular Formula | C30H28Cl2F3N5O4 | [4] |

| Molecular Weight | 650.5 g/mol | [4] |

| Synonyms | CHEMBL5205862, HY-146265, BDBM50604794 | [4] |

| Inhibition Target | Salmonella enterica threonyl-tRNA synthetase (SeThrRS) | [2][3] |

| IC50 | 0.58 µM | [2] |

Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase

This compound exerts its antibacterial effect by inhibiting threonyl-tRNA synthetase (ThrRS), a vital enzyme that catalyzes the attachment of threonine to its corresponding tRNA (tRNA-Thr). This process, known as aminoacylation, is a critical step in protein synthesis.[5] The inhibition of ThrRS by this compound leads to a depletion of charged tRNA-Thr, causing ribosomes to stall during translation and triggering a cascade of events that result in bacterial growth inhibition or cell death.

Caption: Mechanism of action of this compound.

Spectrum of Activity and Quantitative Data

While the specific inhibitory concentration against Salmonella enterica is known, a comprehensive profile of the antibacterial spectrum of agent 92 is not publicly available. To characterize a new antibacterial agent, its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria is typically determined. An example of how such data would be presented is shown in Table 2.

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | 2 |

| Enterococcus faecalis ATCC 29212 | Positive | 4 |

| Streptococcus pneumoniae ATCC 49619 | Positive | 1 |

| Escherichia coli ATCC 25922 | Negative | 8 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | >64 |

| Klebsiella pneumoniae ATCC 13883 | Negative | 16 |

| Salmonella enterica serovar Typhimurium ATCC 14028 | Negative | 0.5 |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Microbial Resistance to Aminoacyl-tRNA Synthetase Inhibitors

The emergence of microbial resistance is a significant challenge in the development of new antibacterial agents. For aaRS inhibitors, several mechanisms of resistance have been identified:

-

Target Modification: Mutations in the gene encoding the target aaRS can alter the enzyme's structure, reducing the binding affinity of the inhibitor. This is a common mechanism of resistance.

-

Target Overexpression: An increase in the cellular concentration of the target aaRS can titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.

-

Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport the antibacterial agent out of the cell, preventing it from reaching its intracellular target.

-

Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibacterial agent.

Caption: General mechanisms of resistance to aaRS inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize antibacterial agents like agent 92.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] The broth microdilution method is a standard procedure.[8][9]

Protocol:

-

Preparation of Antibacterial Agent Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibacterial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibacterial agent) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity).[7]

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Curve Assay

This assay provides information on the pharmacodynamic properties of an antibacterial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[10][11]

Protocol:

-

Inoculum Preparation: Prepare a logarithmic phase bacterial culture and dilute it in fresh broth to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

-

Exposure to Antibacterial Agent: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without the agent.

-

Sampling over Time: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFU).

-

Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Aminoacyl-tRNA Synthetase Inhibition Assay

To confirm the mechanism of action, an in vitro assay measuring the inhibition of the target enzyme can be performed.[13]

Protocol:

-

Expression and Purification of ThrRS: The gene encoding Salmonella enterica ThrRS is cloned and the enzyme is overexpressed in a suitable host (e.g., E. coli) and purified.

-

Aminoacylation Reaction: The standard aminoacylation reaction mixture contains buffer, ATP, MgCl2, radiolabeled threonine (e.g., [14C]Threonine), purified ThrRS, and in vitro transcribed tRNA-Thr.

-

Inhibition Assay: The reaction is initiated by the addition of the enzyme. To determine the IC50, various concentrations of this compound are included in the reaction mixtures.

-

Measurement of tRNA Charging: The reaction is stopped, and the radiolabeled Thr-tRNA-Thr is precipitated, collected on filters, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound represents a promising lead compound in the quest for new antibacterial agents, particularly due to its targeted inhibition of the essential bacterial enzyme, threonyl-tRNA synthetase. While its full potential is yet to be elucidated through comprehensive preclinical studies, the methodologies and foundational knowledge presented in this guide provide a framework for its continued investigation. Further research into its spectrum of activity, in vivo efficacy, and the potential for resistance development is crucial for determining its clinical utility. The detailed protocols and conceptual diagrams herein are intended to support researchers in the rigorous evaluation of this and other novel antibacterial candidates.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. targetmol.com [targetmol.com]

- 3. NB-64-40397-100mg | this compound Clinisciences [clinisciences.com]

- 4. This compound | C30H28Cl2F3N5O4 | CID 163196955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. actascientific.com [actascientific.com]

- 11. 4.4. Time–Kill Curve Assay [bio-protocol.org]

- 12. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 13. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Profile of Agent 92: A Ciprofloxacin-Thiazolidinedione Hybrid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of "Antibacterial Agent 92," a novel synthetic molecule belonging to the ciprofloxacin-thiazolidine-2,4-dione hybrid class. This document details its potent activity against clinically relevant bacteria, particularly Gram-positive pathogens, outlines the experimental protocols used for its evaluation, and illustrates its mechanism of action and discovery workflow.

Executive Summary

This compound, identified in the scientific literature as compound 3l , emerges as a promising lead compound in the quest for new antibiotics.[1] A hybrid molecule synthesizing the core of ciprofloxacin with a thiazolidine-2,4-dione moiety, it demonstrates a significant enhancement in activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), compared to the parent ciprofloxacin.[1] Its mechanism of action is the dual inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[1] This guide consolidates the available quantitative data, experimental methodologies, and logical workflows to serve as a foundational resource for further research and development.

Quantitative Antibacterial Activity

The in vitro antibacterial efficacy of Agent 92 was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. The results highlight a significant potency against Staphylococcus aureus and MRSA, surpassing that of the parent compound, ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 92 against Gram-Positive Bacteria [1]

| Bacterial Strain | Agent 92 (Compound 3l) MIC (µM) | Ciprofloxacin MIC (µM) |

| Staphylococcus aureus ATCC 6538 | 0.22 | 5.49 |

| MRSA AUMC 261 | 0.005 (5 nM) | - |

Table 2: Minimum Inhibitory Concentration (MIC) of Agent 92 against Gram-Negative Bacteria [1]

| Bacterial Strain | Agent 92 (Compound 3l) MIC (µM) |

| Klebsiella pneumoniae ATCC10031 | 0.08 |

Note: While active, the effectiveness of Agent 92 against Gram-negative bacteria was generally observed to be reduced compared to its potent Gram-positive activity.[1]

Mechanism of Action: Dual Enzyme Inhibition

Agent 92 retains the core mechanism of fluoroquinolones by targeting bacterial type II topoisomerases.[1] Specifically, it functions as a dual inhibitor of both DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation.[2][3][4] By inhibiting these enzymes, Agent 92 effectively blocks DNA synthesis, leading to bacterial cell death.[1]

The inhibitory potency of Agent 92 against these enzymes was quantified through enzymatic assays, determining the half-maximal inhibitory concentration (IC₅₀).

Table 3: Enzymatic Inhibition Data for Agent 92 (Compound 3l) [1]

| Enzyme Target (S. aureus) | Agent 92 (Compound 3l) IC₅₀ (µM) | Ciprofloxacin IC₅₀ (µM) |

| DNA Gyrase | 0.22 - 0.31 (range for 3a, 3l, 3m) | > Ciprofloxacin |

| Topoisomerase IV | 0.3 - 1.9 (range for 3a, 3l, 3m) | > Ciprofloxacin |

Note: The specific individual IC₅₀ for compound 3l was reported within the provided range, demonstrating greater potency than ciprofloxacin.[1]

Experimental Protocols

The following sections detail the methodologies employed for the in vitro evaluation of this compound.

Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method, providing a quantitative measure of a compound's antibacterial potency.

Protocol:

-

Preparation of Agent Stock: A stock solution of Agent 92 is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: The agent is serially diluted (two-fold) in sterile Mueller-Hinton Broth (MHB) within a 96-well microtiter plate. This creates a gradient of concentrations.

-

Inoculum Preparation: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. Colonies are then used to prepare a bacterial suspension in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Each well of the microtiter plate containing the diluted agent is inoculated with the standardized bacterial suspension.

-

Controls: A positive control well (broth with inoculum, no agent) and a negative control well (broth only) are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

-

MIC Reading: The MIC is recorded as the lowest concentration of Agent 92 that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series).

DNA Gyrase and Topoisomerase IV Inhibition Assay

These assays measure the ability of a compound to inhibit the enzymatic activity of purified bacterial topoisomerases.

Protocol:

-

Enzyme and Substrate Preparation: Purified S. aureus DNA gyrase or topoisomerase IV enzyme is used. The substrate for the gyrase assay is relaxed plasmid DNA (e.g., pBR322), and for the topoisomerase IV assay, it is catenated kinetoplast DNA (kDNA).

-

Reaction Mixture: The reaction is performed in a specific assay buffer containing ATP and necessary cofactors (e.g., MgCl₂). Various concentrations of Agent 92 (or a control inhibitor like ciprofloxacin) are added to the mixture.

-

Enzymatic Reaction: The reaction is initiated by adding the enzyme and incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Analysis: The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis.

-

Gyrase Assay: Inhibition is observed as a decrease in the amount of supercoiled DNA product compared to the relaxed DNA substrate.

-

Topoisomerase IV Assay: Inhibition is observed as a failure to decatenate the kDNA, which remains trapped in the loading well, unlike the decatenated circular DNA products that can migrate into the gel.

-

-

IC₅₀ Determination: The intensity of the DNA bands is quantified using densitometry. The IC₅₀ value—the concentration of the agent required to inhibit 50% of the enzymatic activity—is calculated by plotting the percentage of inhibition against the logarithm of the agent's concentration.[5]

Discovery and Evaluation Workflow

The identification and characterization of novel antibacterial agents like Agent 92 typically follow a structured workflow, from initial design and synthesis to detailed biological evaluation.

Conclusion

This compound (compound 3l) represents a significant advancement in the development of ciprofloxacin derivatives, demonstrating exceptional potency against Gram-positive bacteria, including resistant MRSA strains. Its dual-inhibitory mechanism against DNA gyrase and topoisomerase IV provides a solid basis for its potent bactericidal activity. The data and protocols presented in this guide underscore its potential as a lead candidate for the development of new antibacterial therapies. Further in vivo studies and safety profiling are warranted to fully elucidate its therapeutic potential.

References

- 1. Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Preliminary Toxicity Screening of Antibacterial Agent SK-03-92: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity screening of the novel antibacterial agent SK-03-92. The information presented herein is compiled from publicly available research and is intended to inform researchers and professionals in the field of drug development.

Introduction

SK-03-92 is a novel synthetic stilbene compound that has demonstrated significant in vitro efficacy against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It also exhibits activity against Mycobacterium species[1]. Understanding the preliminary toxicity profile of this promising antibacterial agent is a critical step in its development as a potential therapeutic. This document summarizes the key findings from in vitro and in vivo toxicity studies and provides detailed experimental protocols for the methodologies employed.

In Vitro Cytotoxicity Assessment

The in vitro cytotoxicity of SK-03-92 was evaluated against several mammalian cell lines to determine its potential for causing cellular damage.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) of SK-03-92 was determined for four different mammalian cell lines. A higher IC50 value is indicative of lower cytotoxicity.

| Cell Line | Cell Type | IC50 (µg/mL) |

| J774A.1 | Murine Macrophage | 125 |

| U937 | Human Monocytic | 125 |

| 292 | Not Specified | 125 |

| T24 | Human Bladder Carcinoma | 125 |

Additionally, the viability of J774A.1 murine macrophage cells was assessed at different concentrations of SK-03-92 using an MTT assay[2].

| Concentration (µg/mL) | Cell Viability (%) |

| 0.5 | 98 ± 2 |

| 5 | 79 ± 3 |

| 50 | <10 |

These results indicate that SK-03-92 has a relatively high IC50 against these mammalian cell lines, suggesting a favorable preliminary safety profile in vitro[3]. However, at higher concentrations (50 µg/mL), a significant decrease in cell viability was observed in murine macrophages[2].

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The following protocol is a generalized representation based on the available information for the cytotoxicity testing of SK-03-92 against the J774A.1 murine macrophage cell line.

Materials:

-

J774A.1 murine macrophage cell line

-

SK-03-92 (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: J774A.1 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO2 incubator.

-

Compound Preparation: A stock solution of SK-03-92 is prepared in DMSO. Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 5, and 50 µg/mL)[2].

-

Cell Treatment: The culture medium is removed from the wells and replaced with the medium containing the different concentrations of SK-03-92. Control wells containing medium with DMSO (vehicle control) and medium alone (cell-only control) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Toxicity Assessment

An in vivo study was conducted in mice to evaluate the acute toxicity of SK-03-92.

In Vivo Toxicity Data

An escalating single-dose acute toxicity study was performed in mice.

| Animal Model | Dosing Route | Maximum Dose Administered | Observed Effects |

| Mice | Intraperitoneal (IP) | 2000 mg/kg | No gross adverse effects (e.g., altered gait, ungroomed, significant weight loss) were observed over a two-week period. |

These findings suggest that SK-03-92 is well-tolerated in mice at high single doses administered intraperitoneally[3].

Experimental Protocol: In Vivo Acute Toxicity Study

The following protocol is a generalized representation based on the available information for the acute toxicity testing of SK-03-92 in mice. The study design appears to follow principles outlined in OECD guidelines for acute toxicity testing.

Materials:

-

SK-03-92

-

Vehicle for administration (e.g., Solutol HS 15/PBS)[4]

-

Standard laboratory animal diet and water

-

Animal caging and handling equipment

-

Calibrated scales for weighing animals and test substance

Procedure:

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the study.

-

Fasting: Animals are fasted overnight (with access to water) before dosing.

-

Dose Preparation: The test substance, SK-03-92, is formulated in the appropriate vehicle.

-

Dose Administration: A single dose of SK-03-92 is administered via intraperitoneal injection. An escalating dose design is used, with doses ranging up to 2000 mg/kg.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for the first few hours post-dosing and then daily for a period of 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system and behavioral patterns.

-

Body Weight: Animal body weights are recorded prior to dosing and then weekly throughout the observation period.

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any treatment-related abnormalities.

Proposed Mechanism of Action and Signaling Pathway

Transcriptional profiling of S. aureus treated with SK-03-92 has provided insights into its potential mechanism of action. The compound appears to induce the release of a lethal factor protein, leading to bacterial cell death. This is associated with the downregulation of a putative two-component system and the upregulation of other genes.

Key Genes and Pathways Affected by SK-03-92

-

Downregulation:

-

MW2284 (SACOL2360): A LytTR family regulator protein.

-

MW2285 (SACOL2361): A histidine kinase sensor membrane protein. These two genes form a putative two-component system (BrpR/S).

-

-

Upregulation:

-

srtA: Encodes for sortase A, a transpeptidase that anchors surface proteins to the cell wall.

-

Genes involved in protein metabolism.

-

The downregulation of the BrpR/S two-component system is hypothesized to lead to the regulation of other genes that result in the release of a lethal factor, causing cell death in S. aureus.

Visualizing the Proposed Signaling Cascade

The following diagrams illustrate the experimental workflow for toxicity testing and the proposed signaling pathway affected by SK-03-92.

Conclusion

The preliminary toxicity screening of antibacterial agent SK-03-92 suggests a favorable safety profile, characterized by high IC50 values against several mammalian cell lines and a lack of acute toxicity in mice at high doses. The proposed mechanism of action, involving the downregulation of the BrpR/S two-component system and subsequent release of a lethal factor, presents a novel approach to antibacterial therapy. Further studies are warranted to fully elucidate the toxicological profile and mechanism of action of SK-03-92 to support its potential development as a therapeutic agent against Gram-positive bacterial infections.

References

Unveiling the Genesis of Antibacterial Agent 92: A Triple-Action Approach to Inhibit Bacterial Growth

A Technical Whitepaper for Researchers in Drug Discovery and Development

Introduction

In the global battle against antimicrobial resistance, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. This technical guide delves into the origins and scientific foundation of a potent antibacterial compound, referred to commercially as "Antibacterial agent 92." This molecule represents a groundbreaking approach in antibacterial drug design, operating as a first-in-class triple-site inhibitor of aminoacyl-tRNA synthetases (aaRSs). Its discovery marks a significant advancement in the rational design of enzyme inhibitors and offers a promising new avenue for the development of therapeutics against challenging bacterial pathogens.

The Genesis of a Novel Inhibitor: From Dual- to Triple-Site Targeting